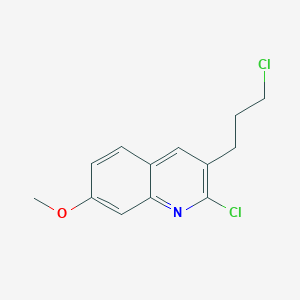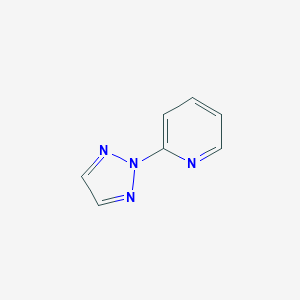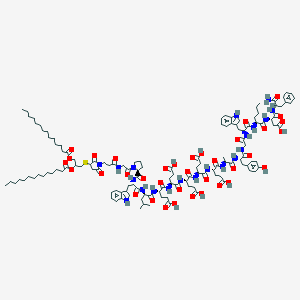
DM-Gastrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DM-Gastrin is a synthetic peptide that has gained attention due to its potential in scientific research applications. This peptide is synthesized using solid-phase peptide synthesis, which allows for the creation of a pure and highly specific product. DM-Gastrin has been found to have a variety of biochemical and physiological effects, as well as a mechanism of action that makes it a promising tool for research.
Wirkmechanismus
DM-Gastrin acts on the cholecystokinin-B receptor, which is found on the surface of gastric parietal cells. Binding of DM-Gastrin to this receptor leads to the activation of a signaling pathway that ultimately results in the secretion of gastric acid. This mechanism of action makes DM-Gastrin a useful tool for studying the regulation of gastric acid secretion.
Biochemical and Physiological Effects:
DM-Gastrin has a variety of biochemical and physiological effects, including the stimulation of gastric acid secretion, the promotion of cell proliferation, and the induction of angiogenesis. Additionally, DM-Gastrin has been found to have anti-inflammatory effects and to play a role in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DM-Gastrin in lab experiments is its high specificity and purity, which allows for precise control of experimental conditions. Additionally, DM-Gastrin is relatively easy to synthesize and modify, making it a versatile tool for research. However, one limitation of using DM-Gastrin is its potential for off-target effects, which can complicate experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving DM-Gastrin. One area of interest is the development of DM-Gastrin analogs with improved specificity and efficacy. Additionally, DM-Gastrin may have applications in the development of new cancer therapies, as well as in the study of other gastrointestinal disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of DM-Gastrin and its potential as a tool for scientific research.
Synthesemethoden
DM-Gastrin is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method allows for the creation of a pure and highly specific product, as well as the ability to modify the peptide sequence as needed.
Wissenschaftliche Forschungsanwendungen
DM-Gastrin has been used in a variety of scientific research applications, including studies on gastrointestinal physiology, cancer biology, and drug development. In particular, DM-Gastrin has been found to be useful in the study of gastric acid secretion and the regulation of gastric function. Additionally, DM-Gastrin has been investigated as a potential therapeutic agent for the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
147666-79-3 |
|---|---|
Produktname |
DM-Gastrin |
Molekularformel |
C131H186N20O36S |
Molekulargewicht |
2649.1 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[3-[3-[2,3-di(tetradecanoyloxy)propylsulfanyl]-2,5-dioxopyrrolidin-1-yl]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H186N20O36S/c1-7-10-13-15-17-19-21-23-25-27-32-47-115(169)186-77-86(187-116(170)48-33-28-26-24-22-20-18-16-14-11-8-2)78-188-104-72-107(155)151(131(104)185)65-63-105(153)135-76-108(156)150-64-38-46-103(150)130(184)149-101(70-84-74-134-90-45-37-35-42-88(84)90)128(182)147-98(66-79(4)5)126(180)144-96(57-62-113(165)166)125(179)143-95(56-61-112(163)164)124(178)142-94(55-60-111(161)162)123(177)141-93(54-59-110(159)160)122(176)140-92(53-58-109(157)158)120(174)137-80(6)118(172)146-99(68-82-49-51-85(152)52-50-82)119(173)136-75-106(154)138-100(69-83-73-133-89-44-36-34-41-87(83)89)127(181)139-91(43-12-9-3)121(175)148-102(71-114(167)168)129(183)145-97(117(132)171)67-81-39-30-29-31-40-81/h29-31,34-37,39-42,44-45,49-52,73-74,79-80,86,91-104,133-134,152H,7-28,32-33,38,43,46-48,53-72,75-78H2,1-6H3,(H2,132,171)(H,135,153)(H,136,173)(H,137,174)(H,138,154)(H,139,181)(H,140,176)(H,141,177)(H,142,178)(H,143,179)(H,144,180)(H,145,183)(H,146,172)(H,147,182)(H,148,175)(H,149,184)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)/t80-,86?,91-,92-,93-,94-,95-,96-,97?,98-,99-,100-,101-,102-,103-,104?/m0/s1 |
InChI-Schlüssel |
LDHMGKZTHNNIHB-ZPYCMFNYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CSC1CC(=O)N(C1=O)CCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)N)OC(=O)CCCCCCCCCCCCC |
Synonyme |
(2R,S)-1,2-dimyristoyl-3-mercaptoglycerol-Nalpha-maleoyl-beta-alanyl-(Nle(15))-human-gastrin(2-17) adduct dimyristoylmercaptoglycerol-Nalpha-maleoyl-beta-alanyl-norleucine-15-little-gastrin(2-17) adduct DM-gastrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


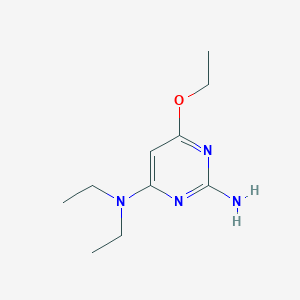
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
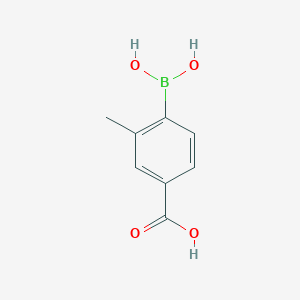
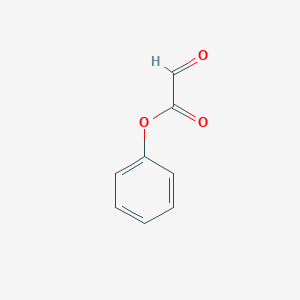
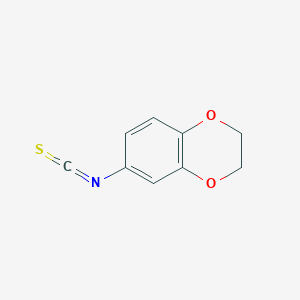
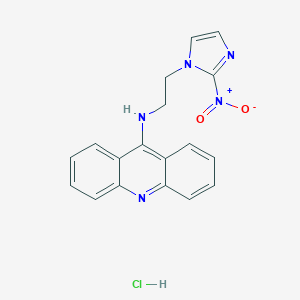
![[4-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B114205.png)

![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
